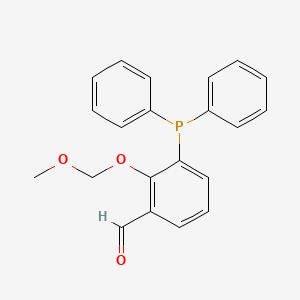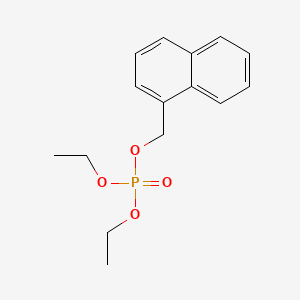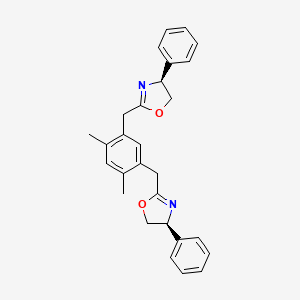
(4S,4'S)-2,2'-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Connecting the Oxazole Rings: The two oxazole rings are connected via a dimethyl-phenylene bridge. This step may involve a Friedel-Crafts alkylation reaction using a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxazole rings, potentially converting them to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce oxazolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes could be useful in drug design and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with biological targets might lead to the development of new drugs for various diseases.
Industry
In the industrial sector, (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrothiazole): Similar structure but with sulfur atoms instead of oxygen in the rings.
(4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydroimidazole): Similar structure but with nitrogen atoms in the rings.
Uniqueness
The uniqueness of (4S,4’S)-2,2’-((4,6-Dimethyl-1,3-phenylene)bis(methylene))bis(4-phenyl-4,5-dihydrooxazole) lies in its specific arrangement of oxazole rings and the dimethyl-phenylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C28H28N2O2 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(4S)-2-[[2,4-dimethyl-5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]methyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H28N2O2/c1-19-13-20(2)24(16-28-30-26(18-32-28)22-11-7-4-8-12-22)14-23(19)15-27-29-25(17-31-27)21-9-5-3-6-10-21/h3-14,25-26H,15-18H2,1-2H3/t25-,26-/m1/s1 |
Clave InChI |
LVCKEQUNKCJZEQ-CLJLJLNGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@H](CO4)C5=CC=CC=C5)C |
SMILES canónico |
CC1=CC(=C(C=C1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-3,3a,4,5,6,7,8,9-octahydrocycloocta[c][1,2]oxazol-3-ol](/img/structure/B15210077.png)
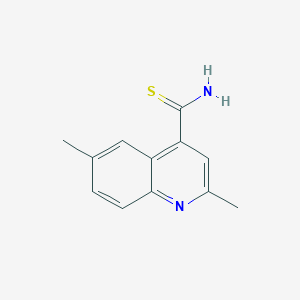
![2-Allylbenzo[d]isoxazol-3(2h)-one](/img/structure/B15210088.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
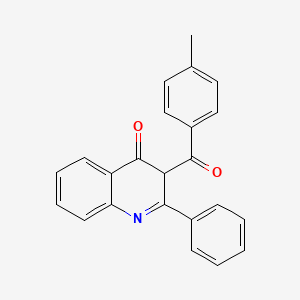
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)
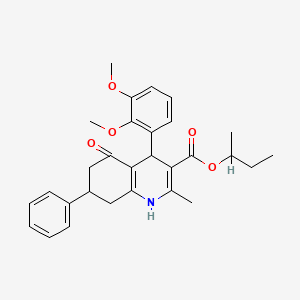
![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
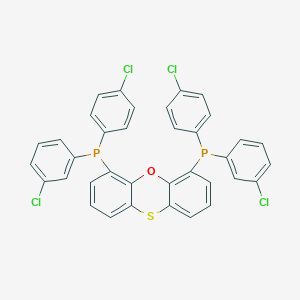

![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
